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molecular formula C12H15BrO3 B3256817 tert-Butyl 2-(3-bromophenoxy)acetate CAS No. 277331-38-1

tert-Butyl 2-(3-bromophenoxy)acetate

Cat. No. B3256817
M. Wt: 287.15 g/mol
InChI Key: PLZRSYUTLFVTRV-UHFFFAOYSA-N
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Patent
US06335459B1

Procedure details

Tert-butyl bromoacetate (1.88 mL, 12.69 mmol) and potassium carbonate (3.5 g, 25.38 mmol) were added to a solution of 3-bromophenol (2.09 g, 12.08 mmol) in acetone (30 mL), and the mixture was stirred at room temperature for 5 hours under a nitrogen atmosphere. The mixture was filtered, and the filtrate was evaporated to dryness to give (3-bromophenoxy)acetic acid tert-butyl ester as a colorless oil (3.53 g, 100%).
Quantity
1.88 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].C(=O)([O-])[O-].[K+].[K+].[Br:16][C:17]1[CH:18]=[C:19]([OH:23])[CH:20]=[CH:21][CH:22]=1>CC(C)=O>[C:6]([O:5][C:3](=[O:4])[CH2:2][O:23][C:19]1[CH:20]=[CH:21][CH:22]=[C:17]([Br:16])[CH:18]=1)([CH3:9])([CH3:8])[CH3:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.88 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
3.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.09 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=CC(=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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